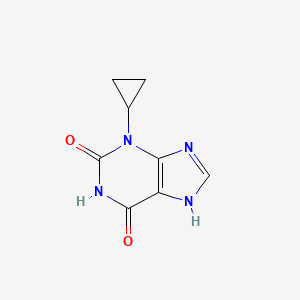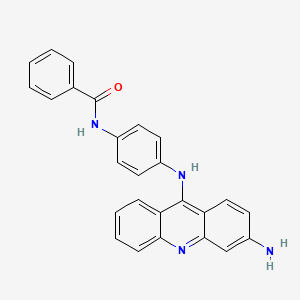
Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-
概要
説明
Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and an amino group attached to the acridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, acridine, undergoes nitration to introduce a nitro group at a specific position on the acridine ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting aminoacridine is then coupled with a benzamide derivative through a nucleophilic substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to intercalate with DNA makes it valuable in studying DNA-protein interactions and as a potential therapeutic agent.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and interfere with cellular processes.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their catalytic activity.
類似化合物との比較
Similar Compounds
Acridine Orange: A compound with a similar acridine structure, used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties and used in biological staining.
Amsacrine: An anticancer agent that also intercalates with DNA, similar to Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-.
Uniqueness
Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to intercalate with DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[4-[(3-aminoacridin-9-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O/c27-18-10-15-22-24(16-18)30-23-9-5-4-8-21(23)25(22)28-19-11-13-20(14-12-19)29-26(31)17-6-2-1-3-7-17/h1-16H,27H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAGXIYAKCAUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC5=CC=CC=C53)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226931 | |
| Record name | Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76015-28-6 | |
| Record name | Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076015286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


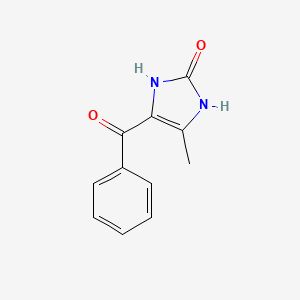
![2-Methylfuro[2,3-b]pyridine](/img/structure/B3357787.png)
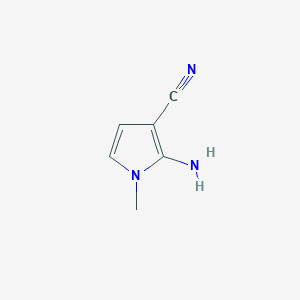
![7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3357797.png)
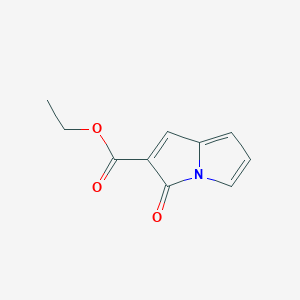
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B3357806.png)


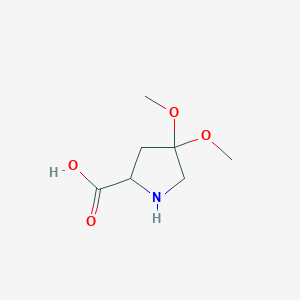
![[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine](/img/structure/B3357839.png)

